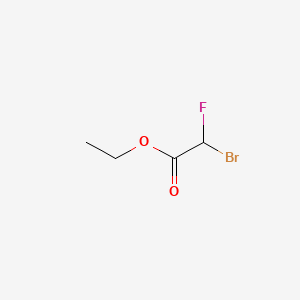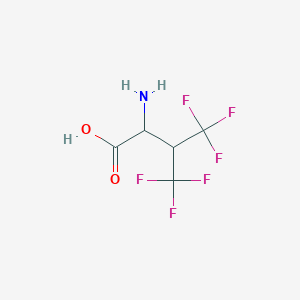
3-Fluorotoluene
Übersicht
Beschreibung
3-Fluorotoluene is a fluorinated building block with a linear formula of CH3C6H4F . It is a colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular formula of 3-Fluorotoluene is CH3C6H4F . It has a molecular weight of 110.13 . The structure of 3-Fluorotoluene has been studied in detail, including its low-barrier methyl torsion .Chemical Reactions Analysis
3-Fluorotoluene has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde . It was also used in the generation of tolyl cations by chemical ionization in mass spectrometry . A study has investigated the reaction of 3-fluorotoluene with excesses of methanol on large-pore catalysts and medium-pore HZSM-5 .Physical And Chemical Properties Analysis
3-Fluorotoluene is a liquid at room temperature . It has a refractive index of 1.469 , a boiling point of 115 °C , and a melting point of -87 °C . The density of 3-Fluorotoluene is 0.991 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Fluorotoluene is used in organic synthesis . It is a versatile building block for the synthesis of various organic compounds due to the presence of a fluorine atom, which can act as a leaving group in nucleophilic substitution reactions.
Catalyst Research
The reaction of 3-Fluorotoluene with excesses of methanol has been investigated on large-pore catalysts and medium-pore HZSM-5 . This research is significant for the development of new catalysts and understanding the behavior of existing ones.
Production of 3-Fluorobenzaldehyde
3-Fluorotoluene has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde . This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Generation of Tolyl Cations
3-Fluorotoluene has been used in the generation of tolyl cations by chemical ionization in mass spectrometry . This is important in the field of analytical chemistry, particularly in the identification and quantification of organic compounds.
Thermophysical Property Research
3-Fluorotoluene is used in the study of thermophysical properties . The data generated from these studies are crucial for the design of chemical processes and the development of new materials.
Safety and Hazards
3-Fluorotoluene is classified as a flammable liquid . Inhalation can cause upper respiratory irritation. It is irritating to the skin and eyes, and may be absorbed through the skin. Prolonged exposure may result in systemic toxic effects, and it is harmful if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .
Wirkmechanismus
Target of Action
Like other fluorinated organic compounds, it may interact with various enzymes and proteins within the cell .
Mode of Action
It is suggested that it might undergo dioxygenation at the C-2 and C-3 positions
Biochemical Pathways
The predominant pathway of 3-Fluorotoluene includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . This pathway is similar to the degradation pathway of 3-fluorobenzoate .
Pharmacokinetics
Its thermophysical properties such as boiling temperature, critical temperature, and density have been evaluated . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to generate toxic fluoride fumes when burned . It may also cause upper respiratory irritation and systemic toxic effects upon prolonged exposure .
Action Environment
Environmental factors such as temperature and humidity can influence the exhalation rate of fluorinated compounds . These factors may also affect the action, efficacy, and stability of 3-Fluorotoluene.
Eigenschaften
IUPAC Name |
1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZKHUEUDPRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059855 | |
| Record name | m-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Fluorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
240.8 °F at 760 mmHg (USCG, 1999) | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
49 °F (USCG, 1999) | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Fluorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Fluorotoluene | |
CAS RN |
352-70-5, 2599-73-7 | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-FLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72W445DQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-125.9 °F (USCG, 1999) | |
| Record name | 3-FLUOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Fluorotoluene?
A1: 3-Fluorotoluene has the molecular formula C7H7F and a molecular weight of 110.13 g/mol. Spectroscopic data, including a full analysis of its proton magnetic resonance spectrum, can be found in a study by Schaefer et al. . Additionally, research on valence and Rydberg excitations of 3-fluorotoluene in the 4.4–10.8 eV photoabsorption energy region provides further spectroscopic insights .
Q2: Can solid acid catalysts improve the selectivity of 3-Fluorotoluene nitration?
A3: Yes, research has demonstrated that solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta significantly enhance the regioselectivity of 3-Fluorotoluene nitration with 70% nitric acid. These catalysts lead to high conversion rates and favor the formation of 3-fluoro-6-nitrotoluene over 3-fluoro-4-nitrotoluene, showcasing their potential for greener and more efficient nitration processes .
Q3: How does 3-Fluorotoluene interact with Pseudomonas sp. strain T-12?
A4: Studies have shown that Pseudomonas sp. strain T-12, when induced with toluene-degrading enzymes, can metabolize 3-Fluorotoluene and other 3-fluoro-substituted benzenes. This process involves the transformation of 3-Fluorotoluene into 2,3-catechol with simultaneous defluorination, releasing inorganic fluoride . This suggests a potential bioremediation application of this bacterial strain for degrading fluorinated aromatic compounds.
Q4: What is the significance of the long-range spin-spin coupling constant in 3-Fluorotoluene?
A5: The long-range spin-spin coupling constant over five bonds between methyl protons and fluorine-19 in 3-Fluorotoluene has been found to be negative. This observation is significant because it provides insights into the coupling mechanism, which involves both positive σ electron and negative π electron components . Understanding these interactions is crucial for interpreting NMR spectra and studying electronic structures.
Q5: How can 3-Fluorotoluene be used in the synthesis of pharmaceuticals?
A6: 3-Fluorotoluene serves as a valuable starting material in the synthesis of various pharmaceuticals. For example, it can be selectively deprotonated at the 4-position using tert-butyllithium in the presence of potassium tert-butoxide, paving the way for further functionalization and ultimately leading to the analgesic flurbiprofen . Additionally, 3-Fluorotoluene plays a crucial role in synthesizing N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl), a key intermediate in the production of Atomoxetine, a medication used to treat attention-deficit/hyperactivity disorder (ADHD) .
Q6: What is known about the polymorphic behavior of 3-Fluorotoluene?
A7: Research has shown that 3-Fluorotoluene can exist in different polymorphic forms depending on the crystallization conditions. Cryo-crystallization and high-pressure crystallization lead to the formation of two distinct polymorphs. This polymorphism is attributed to the weak C–H···F–C hydrogen bonding present in the system, which can be influenced by temperature and pressure changes during crystallization .
Q7: How does the presence of fluorine in 3-Fluorotoluene affect its behavior on zeolite catalysts?
A8: Studies have investigated the reactions of 3-Fluorotoluene with methanol on zeolite catalysts such as HBeta, HZSM-5, and HSAPO-5. While 3-Fluorotoluene readily undergoes methylation on these catalysts, it does not contribute significantly to the hydrocarbon pool mechanism observed in methanol-to-olefin (MTO) catalysis. This suggests that the presence of fluorine alters the reactivity of the aromatic ring, hindering its ability to participate in the key steps of MTO chemistry .
Q8: Can 3-Fluorotoluene be used in the synthesis of radiolabeled compounds for positron emission tomography (PET)?
A9: Yes, research has explored the use of 3-Fluorotoluene derivatives as precursors for synthesizing radiolabeled amino acids, specifically (S)-3-fluoro-α-methylphenylalanine, for PET imaging. This involves incorporating fluorine-18 into the molecule through a fluorodetriazenation reaction. Although challenging due to the constraints of working with fluorine-18, this approach shows promise for developing new PET tracers to study neurotransmission in the brain .
Q9: How can the purity of 2-Fluorotoluene, a starting material for Atomoxetine synthesis, be controlled?
A10: Controlling the purity of 2-Fluorotoluene is crucial during Atomoxetine synthesis, as impurities like 3-Fluorotoluene, 4-Fluorotoluene, and fluorobenzene can impact the final product's quality. Researchers have developed methods to limit these impurities and ensure the purity of the synthesized Atomoxetine Hydrochloride. One approach involves using N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl) as a reference marker to quantify the impurities in the 2-Fluorotoluene starting material .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)


![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)





